REACTION_CXSMILES
|
[Na].CS(O)(=O)=O.O[CH2:8][CH2:9][CH2:10][N:11]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[NH:13][C:12]1=[O:20]>C(O)C>[O:20]1[C:12]2=[N:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[N:11]2[CH2:10][CH2:9][CH2:8]1 |f:1.2,^1:0|
|
Type
|
CUSTOM
|
Details
|
The whole is stirred until all solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The solution is further stirred
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture
|
Type
|
FILTRATION
|
Details
|
is filtered from some inorganic matter
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 80 parts of methylbenzene
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated again
|
Type
|
WASH
|
Details
|
The solid residue is washed with cold methylbenzene
|
Type
|
CUSTOM
|
Details
|
crystallized from 16 parts of methylbenzene
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCCN2C1=NC1=C2C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |